molecular formula C19H17ClN2O4 B11591175 (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione

Cat. No.: B11591175
M. Wt: 372.8 g/mol
InChI Key: FOGMQRKXGSCQFJ-OQLLNIDSSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of appropriate aldehydes and ketones with imidazolidine-2,4-dione derivatives. Common reagents used in these reactions include strong acids or bases to catalyze the condensation reaction. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(3-chlorophenyl)-5-(3-methylbenzylidene)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17ClN2O4/c1-11-16(25-2)8-7-12(17(11)26-3)9-15-18(23)22(19(24)21-15)14-6-4-5-13(20)10-14/h4-10H,1-3H3,(H,21,24)/b15-9+

InChI Key

FOGMQRKXGSCQFJ-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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